molecular formula C25H27N3O3 B2500553 N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-53-5

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2500553
CAS RN: 872861-53-5
M. Wt: 417.509
InChI Key: IDAXXXIEWVGQEB-UHFFFAOYSA-N
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Description

The compound "N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of "N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as HNMR and LC-MS, and in some cases, crystallography. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure . These techniques could be employed to determine the molecular structure of "N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" and to understand its intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are critical for determining the final compound's structure and properties. The papers describe various reactions such as reduction, acetylation, and ethylation, which are common in the synthesis of acetamide compounds . These reactions are likely to be relevant for the synthesis and modification of "N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds can affect the melting point and solubility of the compound . The synthesis methods can also impact the purity of the compound, as seen in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, which achieved over 99% purity by HPLC . These properties are essential for the practical application of the compound in biological systems or as a pharmaceutical agent.

Scientific Research Applications

Synthesis and Spectral Analysis

A study focused on the synthesis and spectral analysis of N-substituted derivatives of a related compound, demonstrating their potential in antibacterial studies. These compounds were synthesized through a series of steps and screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity (H. Khalid et al., 2016).

Antibacterial Activity

Research on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has shown antibacterial potentials. These derivatives were synthesized and evaluated for their effectiveness against various bacterial strains, with compound 8g showing notable activity against several bacterial strains (Kashif Iqbal et al., 2017).

Antifungal Agents

A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species. Further optimization of these compounds improved their plasma stability and in vitro antifungal activity, showing promise as broad-spectrum antifungal agents (D. Bardiot et al., 2015).

Antimicrobial Agents

Synthesis of some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides was carried out, with the compounds evaluated for antibacterial and antifungal activities against various pathogenic microorganisms. Some showed promising results, particularly against specific bacteria and fungi (B. Debnath & S. Ganguly, 2015).

Anticancer Effects

A study on sulfonamide-derived isatins, which include similar compounds, revealed their cytotoxic effects on hepatocellular carcinoma cell lines. These compounds exhibited significant cytotoxicity and apoptotic anti-angiogenic and anti-invasive effects, suggesting their potential in cancer management (M. Eldeeb et al., 2022).

Electrochemical Studies

Research on Mannich bases bearing pyrazolone moiety, including compounds related to N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, focused on electrochemical behavior using techniques like polarography and cyclic voltammetry (K. Naik et al., 2013).

Antiallergic Agents

A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were synthesized and evaluated for antiallergic properties, showing promising results in various tests including histamine release and IL-4 production tests (Cecilia Menciu et al., 1999).

Anxiolytic Effects

Research on diarylacetylene piperidinyl amides, related to the compound , demonstrated their efficacy as anxiolytics. These compounds showed good oral activity in animal models predictive of clinical efficacy for treating anxiety (C. P. Kordik et al., 2006).

Mechanism of Action

While specific information about the mechanism of action of “N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is not available, it’s known that piperidine derivatives have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest and future potential in the study and application of piperidine derivatives, including “N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide”.

properties

IUPAC Name

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-2-18-10-4-6-12-21(18)26-25(31)24(30)20-16-28(22-13-7-5-11-19(20)22)17-23(29)27-14-8-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAXXXIEWVGQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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